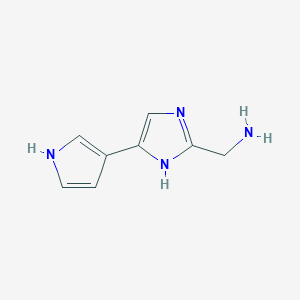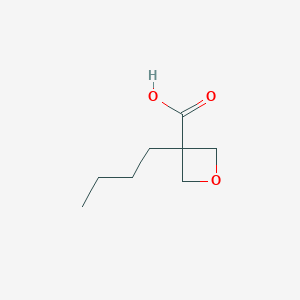![molecular formula C10H11NO B11918916 1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine] CAS No. 457652-65-2](/img/structure/B11918916.png)
1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] is a heterocyclic compound characterized by a spiro connection between a furan ring and a pyrrolizine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ninhydrin with methyl acetylenedicarboxylate and aniline in the presence of a catalytic amount of sulfuric acid in acetic acid. This reaction proceeds through a series of steps including protonation, ring closure, and tautomerization to yield the desired spiro compound .
Industrial Production Methods
Industrial production of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[indene-2,2’-pyrrolizine]
- Spiro[benzofuran-2,2’-pyrrolizine]
- Spiro[indeno[1,2-b]quinoxaline]
Uniqueness
1’,3’-Dihydro-3H-spiro[furan-2,2’-pyrrolizine] is unique due to its specific spiro connection between the furan and pyrrolizine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other spiro compounds. Its unique properties make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
457652-65-2 |
|---|---|
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
spiro[1,3-dihydropyrrolizine-2,2'-3H-furan] |
InChI |
InChI=1S/C10H11NO/c1-3-9-7-10(4-2-6-12-10)8-11(9)5-1/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
APCWSGHQCLCHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=COC12CC3=CC=CN3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


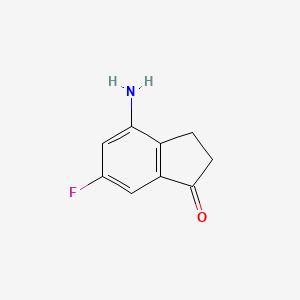


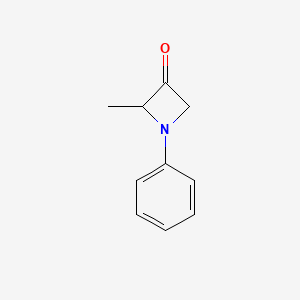
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
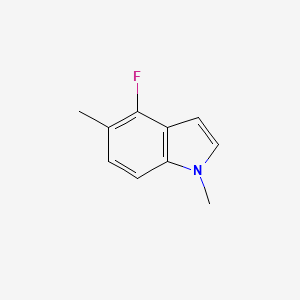
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)
